Melting Point Depression vs. Des-methyl Analog
The target compound displays a melting point of 134–136 °C [1], while the des-methyl analog 6-chloro-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione (CAS 90396-06-8) melts at 148–150 °C [2]. The 12–16 °C depression arises from the 2-methyl substituent, which disrupts crystal packing and can facilitate recrystallization during purification.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 134–136 °C |
| Comparator Or Baseline | 6-Chloro-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione (CAS 90396-06-8): 148–150 °C |
| Quantified Difference | Δmp = 12–16 °C (lower for 2-methyl analog) |
| Conditions | Standard melting point determination (capillary method) |
Why This Matters
A lower, distinct melting point simplifies recrystallization and reduces thermal degradation risk during scale-up, directly impacting procurement decisions for synthesis route optimization.
- [1] BaseChem. Melting point of 6-Chloro-2-methyl(thiochromanone)-1,1-dioxide: 134–136 °C. http://www.basechem.org/chemical/25701. View Source
- [2] YunShiJi. Melting point of 1,1,-dioxo-6-chloro-4-thiochromanone (CAS 90396-06-8): 148–150 °C. http://yunshiji.cn/baike/show.php?itemid=13800360165. View Source
